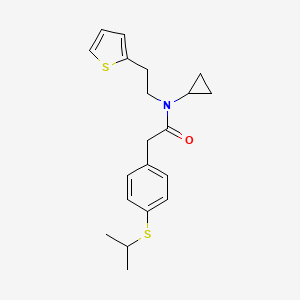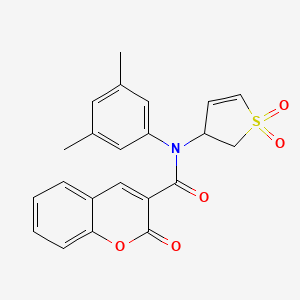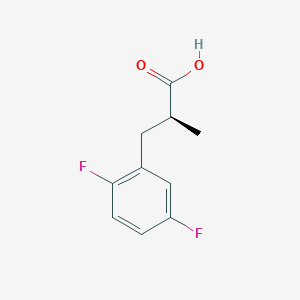
4-(5-Chloropyrimidin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chloropyrimidin-2-yl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
科学的研究の応用
Synthesis and Applications in Medicinal Chemistry
Synthesis and Biological Activity : A study by Lei et al. (2017) demonstrated a synthetic method for derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, an intermediate that inhibited tumor necrosis factor alpha and nitric oxide. This compound was synthesized through condensation, chlorination, and nucleophilic substitution, showing potential for medicinal applications (Lei, Wang, Xiong, & Lan, 2017).
Role in Inhibiting PI3K-AKT-mTOR Pathway : A 2019 study highlighted the importance of 4-(Pyrimidin-4-yl)morpholines as key pharmacophores in inhibiting the PI3K-AKT-mTOR pathway, a significant target in cancer treatment. The morpholine oxygen in these compounds plays a crucial role in forming hydrogen bonding interactions, indicating their potential as cancer therapeutics (Hobbs et al., 2019).
Antimicrobial Properties
- Antimicrobial Screening : Desai et al. (2013) synthesized a series of compounds containing quinoline, pyrimidine, and morpholine analogs, exhibiting significant antimicrobial potency against various microbial strains. This indicates the potential of 4-(5-Chloropyrimidin-2-yl)morpholine derivatives in developing new antimicrobial agents (Desai et al., 2013).
Application in Imaging and Diagnostic Tools
- Imaging in Parkinson's Disease : Wang et al. (2017) described the synthesis of a compound related to this compound for imaging LRRK2 enzyme in Parkinson's disease. The study illustrates the compound's potential in developing positron emission tomography (PET) agents for neurological diagnostics (Wang, Gao, Xu, & Zheng, 2017).
Hydrogen-Bonded Structures
- Structural Analysis : A study by Orozco et al. (2008) on hydrogen-bonded structures of similar compounds emphasized the importance of the pyrimidine component's electronic polarization and its planarity, which could be relevant in designing more effective compounds (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).
特性
IUPAC Name |
4-(5-chloropyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMXUNNLJMVWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)
![3-Eethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2970801.png)
![4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2970803.png)
![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2970804.png)
![N-[4-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2970805.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2970814.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2970817.png)